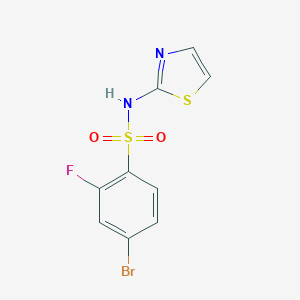
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide
Cat. No. B220343
M. Wt: 337.2 g/mol
InChI Key: SOCUUJODDZAUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124610B2
Procedure details


To a solution of 2-aminothiazole (4.51 g, 0.0450 mol) and pyridine (24.26 mL, 0.3000 mol) in methylene chloride (40 mL, 0.6 mol) at 0° C. was added portionwise 4-bromo-2-fluorobenzenesulfonyl chloride (8.2 g, 0.030 mol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, diluted with EtOAc, washed with 1N HCl solution, H2O and brine. The organic phase was dried with anhydrous sodium sulfate, filtered and concentrated to give the crude product that was purified via automated flash chromatography (silica gel, 25% EtOAc in hexanes to 100% EtOAc) to give the product as a light brown solid (3.6 g, 36%).




Name
Yield
36%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.N1C=CC=CC=1.C(Cl)Cl.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[C:19]([F:27])[CH:18]=1>>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)(=[O:24])=[O:25])=[C:19]([F:27])[CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.51 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
24.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N HCl solution, H2O and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried with anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)NC=1SC=CN1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.6 g | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
